CBP/p300-IN-14 was identified through high-throughput screening methods aimed at discovering compounds that modulate the enzymatic activity of the CBP/p300 complex. This compound belongs to a class of histone acetyltransferase inhibitors, which are being explored for their therapeutic potential in treating diseases characterized by dysregulated acetylation, such as cancer, diabetes, and obesity.
The synthesis of CBP/p300-IN-14 involves several key steps:
The detailed synthetic pathway for CBP/p300-IN-14 is often proprietary, but general methodologies employed in similar compound synthesis can provide insights into its production.
CBP/p300-IN-14 features a complex molecular structure designed to fit into the active site of the CBP/p300 acetyltransferase domain. Key structural characteristics include:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
CBP/p300-IN-14 primarily functions through competitive inhibition of the acetyltransferase activity of CBP and p300. The mechanism involves:
The mechanism by which CBP/p300-IN-14 exerts its inhibitory effects involves several steps:
Key properties of CBP/p300-IN-14 include:
CBP/p300-IN-14 serves several important roles in scientific research:
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 2435-59-8
CAS No.: 35936-85-7